molecular formula C7H11N5O B12920668 2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde CAS No. 921848-59-1

2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B12920668
CAS No.: 921848-59-1
M. Wt: 181.20 g/mol
InChI Key: UWYBWRZHMSVQRF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature for about an hour .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, thereby affecting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

921848-59-1

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H11N5O/c1-2-10-6-4(3-13)5(8)11-7(9)12-6/h3H,2H2,1H3,(H5,8,9,10,11,12)

InChI Key

UWYBWRZHMSVQRF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1C=O)N)N

Origin of Product

United States

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